molecular formula C17H18ClNO B2366598 2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol CAS No. 1232822-68-2

2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol

Cat. No. B2366598
CAS RN: 1232822-68-2
M. Wt: 287.79
InChI Key: CDZGUQQPABFTAF-XDHOZWIPSA-N
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Description

“2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol” is a chemical compound with the molecular formula C17H18ClNO and a molecular weight of 287.78 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization in Coordination Compounds

Research conducted by Bakirdere et al. (2015) focused on synthesizing complexes with metals like Co, Ni, Cu, and Zn using a similar compound, 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol. The study detailed the preparation, characterization, and theoretical modeling of these complexes, highlighting the bidentate behavior of the ligand via phenolic oxygen and azomethine nitrogen atoms (Bakirdere et al., 2015).

Phase Transition and Computational Investigations

Alamro et al. (2021) explored derivatives of laterally di-substituted Schiff bases, including compounds similar to 2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol. This study focused on their mesomorphic properties, molecular structures, and phase transitions, using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) (Alamro et al., 2021).

Investigation of Molecular Structures

The molecular structure of a similar compound, (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol, was investigated using crystallographic, spectroscopic, and computational methods by Kaştaş et al. (2020). This study provided insights into the tautomerism and aromaticity of such compounds in different states (Kaştaş et al., 2020).

Quantum Chemical Study

Yu (2009) performed a quantum chemistry calculation on 2-[[(2-aminophenyl)imino]phenylmethyl]-4-chlorophenol, a compound similar to the one . This research involved analyzing the crystal structure using methods like density functional theory (DFT), providing a theoretical guide for the preparation and application of such compounds (Yu, 2009).

properties

IUPAC Name

2-[(4-butylphenyl)iminomethyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-2-3-4-13-5-8-16(9-6-13)19-12-14-11-15(18)7-10-17(14)20/h5-12,20H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZGUQQPABFTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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